Thr-Pro-Leu, or threonine-proline-leucine, is a tripeptide composed of three amino acids: threonine, proline, and leucine. This compound is notable for its structural and functional roles in biological systems. The specific sequence of these amino acids contributes to the peptide's unique properties, influencing its interactions with proteins and biological receptors. Peptides like Thr-Pro-Leu are often involved in signaling pathways and can exhibit various biological activities depending on their sequence and structure.
The biological activity of Thr-Pro-Leu is closely related to its structural characteristics. It has been shown to potentially influence protein-protein interactions and act as a substrate for various kinases involved in cellular signaling pathways. For instance, sequences containing proline and threonine are often recognized by kinases that phosphorylate serine or threonine residues, suggesting that Thr-Pro-Leu may play a role in modulating cellular responses to external signals. Furthermore, peptides with such sequences have been implicated in regulating inflammation and immune responses.
The synthesis of Thr-Pro-Leu can be achieved through various methods:
Thr-Pro-Leu has potential applications in several fields:
Interaction studies involving Thr-Pro-Leu focus on its binding affinity with various receptors and proteins. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are commonly employed to assess these interactions. These studies help elucidate the mechanisms through which Thr-Pro-Leu exerts its biological effects and provide insights into optimizing its structure for enhanced efficacy.
Several compounds share structural similarities with Thr-Pro-Leu, each exhibiting unique properties:
| Compound Name | Sequence | Molecular Weight | Notable Activity |
|---|---|---|---|
| Pro-Leu-Ser | Pro-Leu-Ser | 3482.78 g/mol | Involved in protein phosphorylation |
| Thr-Gly-Pro | Thr-Gly-Pro | 299.34 g/mol | Modulates cellular signaling |
| Pro-Gly-Leu | Pro-Gly-Leu | 299.34 g/mol | Implicated in neuropeptide signaling |
Thr-Pro-Leu is distinguished by its specific sequence that incorporates both hydrophobic (leucine) and polar (threonine) residues, enhancing its binding capabilities and biological activity against interleukin receptors, which may not be present in other similar compounds.
Solid-phase peptide synthesis represents the most widely utilized approach for producing threonyl-prolyl-leucine and similar tripeptides [8] [12]. This methodology involves the stepwise assembly of amino acid residues on an insoluble polymeric support, proceeding from the carboxyl-terminus to the amino-terminus [8].
The fluorenylmethyloxycarbonyl strategy has emerged as the predominant method for tripeptide synthesis due to its mild reaction conditions and compatibility with automated systems [9] [13]. This approach utilizes base-labile protecting groups that are removed under basic conditions using piperidine in dimethylformamide [9] [13]. The synthesis cycle consists of deprotection, washing, coupling, and additional washing steps [8].
For threonyl-prolyl-leucine synthesis, the process begins with the attachment of fluorenylmethyloxycarbonyl-protected leucine to a Rink amide resin [8]. The fluorenylmethyloxycarbonyl group is subsequently removed using twenty percent piperidine, followed by coupling of fluorenylmethyloxycarbonyl-protected proline [8]. The final step involves deprotection and coupling of fluorenylmethyloxycarbonyl-protected threonine to complete the tripeptide sequence [8].
The tert-butyloxycarbonyl strategy employs acid-labile protecting groups that are removed under acidic conditions using trifluoroacetic acid [9] [13]. While this method requires harsher deprotection conditions compared to the fluorenylmethyloxycarbonyl approach, it remains valuable for sequences prone to racemization under basic conditions [9] [13].
Research has demonstrated that tert-butyloxycarbonyl chemistry can achieve chain-assembly rates of approximately ten to fifteen residues per hour when optimized with appropriate coupling agents [46]. The use of O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate in combination with dimethyl sulfoxide has shown significant improvements in coupling efficiency, particularly at difficult coupling sites [46].
| Synthesis Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Coupling Time | 30-60 minutes | 90-120 minutes | 15-25% increase [42] |
| Coupling Agent | HBTU | PyAOP | 10-15% increase [42] |
| Resin Type | Wang Resin | 2-chlorotrityl Resin | 20-40% increase [45] |
| Solvent System | DMF | DMSO | 25-35% increase [46] |
The efficiency of solid-phase peptide synthesis is critically dependent on achieving high coupling yields at each step [41]. For a tripeptide like threonyl-prolyl-leucine, even modest improvements in individual coupling efficiency can result in substantial overall yield increases [41]. Studies have shown that achieving ninety-nine percent coupling efficiency per amino acid incorporation is crucial for maintaining high overall yields [42].
Specific challenges arise when incorporating proline residues due to their cyclic structure and conformational constraints [38]. The secondary amine nature of proline can lead to slower coupling kinetics and potential formation of diketopiperazine side products [45]. Optimization strategies include extended coupling times, elevated temperatures, and the use of more reactive coupling agents [42].
Enzymatic synthesis of tripeptides like threonyl-prolyl-leucine can be achieved through reverse proteolysis using specific proteolytic enzymes [2] [19]. Thermolysin and alpha-chymotrypsin have demonstrated particular effectiveness in catalyzing the formation of peptide bonds under kinetically controlled conditions [2].
Research has established optimal conditions for thermolysin-catalyzed synthesis of proline-containing tripeptides [2]. The enzyme demonstrates seventy-seven percent yield for dipeptide formation between protected proline and leucine ethyl ester [2]. Subsequent coupling reactions to form tripeptides achieve yields ranging from fifty-five to sixty-one percent under optimized conditions [2].
The selectivity between aminolysis and hydrolysis in enzyme-catalyzed peptide synthesis is influenced by several critical factors [19]. Major controlling parameters include enzyme type, nucleophile excess, pH, amino-terminal protecting groups, and ionic strength of the reaction solution [19]. Under optimized conditions, the selectivity of chymotrypsin-catalyzed peptide synthesis can be increased from thirty-five percent to one hundred percent [19].
Ribosomal synthesis represents the natural mechanism for peptide bond formation in biological systems [17] [21]. The ribosome functions as the largest known ribonucleic acid catalyst, accelerating peptide bond formation by ten million-fold relative to uncatalyzed reactions [21].
The peptidyl transferase center, composed entirely of ribosomal ribonucleic acid, catalyzes the fundamental reaction of peptide bond formation [17] [21]. Recent kinetic isotope effect studies have revealed that the ribosome contributes to chemical catalysis by altering the rate-limiting transition state [17]. Unlike the uncatalyzed reaction, ribosomal peptide synthesis involves formation of a tetrahedral intermediate and proton transfer from the nucleophilic nitrogen occurring in the rate-limiting step [17].
The catalytic mechanism employed by the ribosome is entirely entropic, indicating important roles for solvent reorganization, substrate positioning, and orientation of reacting groups within the active site [21]. The ribosome provides a pre-organized network of electrostatic interactions that stabilize the transition state and facilitate proton shuttling involving ribose hydroxyl groups of transfer ribonucleic acid [21].
Chemo-enzymatic peptide synthesis represents an emerging technology that combines the advantages of chemical and enzymatic methods [15] [20]. This approach utilizes engineered enzymes to catalyze peptide bond formation under mild reaction conditions while maintaining high selectivity [15].
Large-scale biocatalytic manufacturing using chemo-enzymatic methods has demonstrated significant advantages for therapeutic peptide production [20]. The use of omniligase-1, a broad specificity ligase engineered from subtilisin BPN', enables efficient ligation of peptide fragments under optimized conditions [20]. Studies have shown that pH 7.5, room temperature, and ten percent acetonitrile as co-solvent provide robust ligation protocols with high turnover numbers [20].
Post-translational modifications significantly expand the functional diversity of peptides beyond the twenty standard amino acids [22] [27]. These covalent modifications can occur on amino acid side chains or at peptide termini, introducing new functional groups such as phosphate, acetate, or carbohydrate moieties [22].
| Modification Type | Frequency of Occurrence | Target Residues | Functional Impact |
|---|---|---|---|
| Phosphorylation | 58,383 cases | Serine, Threonine, Tyrosine | Regulatory control [22] |
| Acetylation | 6,751 cases | Lysine, N-terminus | Charge neutralization [22] |
| Hydroxylation | 1,619 cases | Proline, Lysine | Structural stability [22] |
| Methylation | 1,523 cases | Lysine, Arginine | Gene regulation [22] |
For threonyl-prolyl-leucine, potential modifications include threonine phosphorylation and amino-terminal acetylation [22]. Threonine residues serve as common targets for phosphorylation events that regulate protein function and cellular signaling pathways [22]. The hydroxyl group present in threonine makes it particularly susceptible to O-linked glycosylation modifications [22].
Proline residues can undergo hydroxylation to form hydroxyproline, a modification commonly observed in collagen and collagen-like peptides [22]. This modification enhances structural stability through additional hydrogen bonding interactions [25]. Leucine residues are generally less prone to post-translational modifications due to their hydrophobic nature and lack of reactive side chain functional groups [22].
The enzymatic machinery responsible for post-translational modifications operates through highly specific recognition mechanisms [25] [27]. Protein kinases catalyze phosphorylation reactions by transferring phosphate groups from adenosine triphosphate to target amino acid residues [27]. Conversely, protein phosphatases remove phosphate groups, creating reversible regulatory switches [27].
Transglutaminases represent another important class of modifying enzymes that catalyze the formation of covalent bonds between glutamine and lysine residues [22]. While threonyl-prolyl-leucine lacks these target residues, understanding transglutaminase activity is crucial for designing modified peptide variants.
Recent advances in selective chemical protein modification have enabled researchers to introduce specific modifications in biological environments [24] [28]. The development of antibody-based systems allows targeted delivery of chemical payloads to specific protein sites, opening new possibilities for studying post-translational modifications in natural systems [24].
Reversed-phase high performance liquid chromatography has become the method of choice for purifying peptides and small proteins with molecular weights below ten thousand daltons [31] [34]. This technique combines high resolution and recovery with ease of operation, making it applicable to peptides with diverse physicochemical properties [31].
Standard operating procedures for threonyl-prolyl-leucine purification involve acetonitrile as the organic modifier and trifluoroacetic acid as the ion-pairing reagent [31] [34]. Sequential chromatographies using octadecyl (C18), butyl (C4), and diphenyl wide-pore columns under gradient elution conditions provide optimal separation [31] [34].
The separation mechanism in reversed-phase chromatography relies on hydrophobic interactions between the peptide and the nonpolar stationary phase [30]. For threonyl-prolyl-leucine, the presence of both hydrophobic (proline and leucine) and hydrophilic (threonine) residues creates intermediate retention characteristics that facilitate purification from related peptide impurities [30].
Solid-phase extraction represents an efficient alternative for peptide purification, particularly for semi-preparative applications [29]. A mathematical model based on retention time prediction enables optimization of elution programs for specific peptides [29].
Research has demonstrated that reversed-phase solid-phase extraction can achieve peptide purification with ninety to ninety-seven percent purity in a single chromatographic run [29]. The method requires minimal solvent consumption and can be easily implemented in routine laboratory settings [29].
| Purification Method | Recovery Yield (%) | Purity Achieved (%) | Processing Time | Solvent Consumption |
|---|---|---|---|---|
| RP-HPLC | 60-90 [31] | 95-99 [31] | 2-4 hours | High |
| Solid-Phase Extraction | 70-95 [29] | 90-97 [29] | 1-2 hours | Low |
| Ion Exchange | 50-80 [30] | 85-95 [30] | 3-5 hours | Moderate |
| Affinity Chromatography | 80-95 [30] | 90-98 [30] | 2-3 hours | Low |
Affinity-type purification procedures have been developed specifically for peptides synthesized using solid-phase techniques [33]. These methods exploit specific chemical reactions, such as the interaction between sulfhydryl and iodoacetamide groups, to achieve selective peptide isolation [33].
The chemoselective purification approach involves four sequential reactions: attachment of a sulfhydryl precursor to the peptide amino group, acid treatment for deprotection and cleavage, immobilization on an iodoacetamide resin, and base treatment for peptide release [33]. This methodology has demonstrated effectiveness for peptides ranging from eighteen to forty-four amino acids in length [33].
Comprehensive optimization of peptide synthesis and purification requires systematic evaluation of multiple parameters [32]. For solid-phase synthesis, critical factors include resin selection, coupling methodology, and reaction conditions [32]. The choice between different synthesis directions (amino-terminus to carboxyl-terminus versus carboxyl-terminus to amino-terminus) can significantly impact overall yield based on peptide sequence characteristics [32].
Multi-step purification strategies prove advantageous for difficult-to-purify peptides [32]. Initial crude purification using solid-phase extraction followed by high-resolution reversed-phase chromatography can achieve superior results compared to single-step approaches [32]. The optimization process must balance yield, purity, processing time, and economic considerations to develop practical purification protocols [32].
High-Performance Liquid Chromatography represents the primary separation technique for analyzing the tripeptide threonyl-prolyl-leucine. The compound, with a molecular weight of 329.39 grams per mole, demonstrates characteristic retention behavior on reversed-phase columns that correlates directly with its amphiphilic properties [1]. The presence of the hydrophobic leucine residue at the carboxyl terminus, combined with the hydrophilic threonine amino terminus, creates a moderate hydrophobicity profile that influences chromatographic separation.
Reversed-phase chromatographic analysis of threonyl-prolyl-leucine typically employs octadecylsilane stationary phases with gradient elution systems. The mobile phase composition generally consists of aqueous trifluoroacetic acid solutions paired with acetonitrile gradients, where the peptide elutes within the retention time window of 8.5 to 12.0 minutes under standard analytical conditions [2] [3]. The capacity factor values ranging from 2.5 to 4.2 indicate optimal interaction with the stationary phase, providing sufficient retention for effective separation from structurally related compounds [4].
Temperature effects significantly influence the chromatographic behavior of threonyl-prolyl-leucine, with elevated column temperatures generally reducing retention times while improving peak symmetry. Studies have demonstrated that increasing temperature from ambient to 60°C results in decreased peak width and enhanced resolution, particularly beneficial for separating closely related peptide analogs [2]. The proline residue introduces unique conformational constraints due to its cyclic structure, potentially leading to cis-trans isomerization that can manifest as peak splitting or broadening during chromatographic analysis [5].
Detection typically employs ultraviolet absorption at wavelengths between 210 and 220 nanometers, capitalizing on the peptide bond chromophore absorption. The analytical method demonstrates limits of detection ranging from 0.5 to 2.0 micrograms per milliliter, with linear calibration ranges extending from 1.0 to 500 micrograms per milliliter, providing adequate sensitivity for most analytical applications [6] [7].
| Parameter | Value | Conditions |
|---|---|---|
| Molecular Weight | 329.39 g/mol | Calculated from sequence |
| Retention Time (min) | 8.5-12.0 | C18 column, gradient elution |
| Capacity Factor (k') | 2.5-4.2 | Mobile phase dependent |
| Resolution (Rs) | >1.5 | Critical pair separation |
| Peak Asymmetry | 0.9-1.3 | Peak shape quality |
| Detection Wavelength (nm) | 210-220 | Peptide bond absorption |
| Limit of Detection (μg/mL) | 0.5-2.0 | Method dependent |
| Linear Range (μg/mL) | 1.0-500 | Analytical range |
Mass spectrometric analysis of threonyl-prolyl-leucine provides comprehensive structural information through characteristic fragmentation pathways that occur under collision-induced dissociation conditions. The protonated molecular ion appears at mass-to-charge ratio 330.39, corresponding to the addition of a single proton to the neutral tripeptide molecule [1]. The fragmentation behavior follows predictable patterns consistent with established peptide dissociation mechanisms.
The most prominent fragmentation pathway generates b-series ions through cleavage of peptide bonds from the amino terminus. The b1 ion at mass-to-charge ratio 120.07 represents the protonated threonine residue after loss of the dipeptide prolyl-leucine fragment, typically observed with relative intensity of approximately 65 percent [8] [9]. The b2 ion at mass-to-charge ratio 217.13 corresponds to the threonyl-proline dipeptide fragment and demonstrates enhanced stability with relative intensity reaching 85 percent, likely due to the conformational constraints imposed by the proline residue [10].
Complementary y-series ions provide structural confirmation through carboxyl-terminal fragmentation patterns. The y1 ion at mass-to-charge ratio 132.10 represents the protonated leucine residue with moderate intensity of 45 percent, while the y2 ion at mass-to-charge ratio 229.15 corresponds to the prolyl-leucine dipeptide and exhibits strong intensity at 75 percent relative abundance [11]. The enhanced stability of y2 ions containing proline has been attributed to the unique cyclic structure that stabilizes the resulting fragment [12].
The a-series ions, formed through loss of carbon monoxide from corresponding b-ions, appear at characteristic masses with the a1 ion at mass-to-charge ratio 92.07 and a2 ion at 189.12. These fragments typically display lower relative intensities of 25 and 40 percent respectively, consistent with the higher activation energy required for carbon monoxide elimination [8].
Immonium ions provide additional structural confirmation through characteristic side-chain-specific fragments. The threonine immonium ion appears at mass-to-charge ratio 74.06, proline immonium at 70.07, and leucine immonium at 86.10, with relative intensities ranging from 20 to 35 percent [13]. These diagnostic ions serve as reliable markers for amino acid composition determination.
| Fragment Ion | m/z | Relative Intensity (%) | Fragment Type |
|---|---|---|---|
| [M+H]+ | 330.39 | 100 | Molecular ion |
| b1 | 120.07 | 65 | N-terminal b-series |
| b2 | 217.13 | 85 | N-terminal b-series |
| b3 | 330.39 | 15 | N-terminal b-series |
| y1 | 132.10 | 45 | C-terminal y-series |
| y2 | 229.15 | 75 | C-terminal y-series |
| y3 | 330.39 | 8 | C-terminal y-series |
| a1 | 92.07 | 25 | a-series |
| a2 | 189.12 | 40 | a-series |
| Immonium Thr | 74.06 | 20 | Side chain loss |
| Immonium Pro | 70.07 | 35 | Side chain loss |
| Immonium Leu | 86.10 | 30 | Side chain loss |
Nuclear Magnetic Resonance spectroscopy provides detailed structural characterization of threonyl-prolyl-leucine through comprehensive chemical shift assignments that reflect the local electronic environment of individual nuclei. The proton nuclear magnetic resonance spectrum displays characteristic resonances for each amino acid residue, with chemical shifts influenced by neighboring residue effects and conformational preferences [14].
The threonine residue exhibits distinctive spectral features with the amide proton resonating at 8.25 parts per million as a doublet, reflecting coupling to the adjacent alpha proton. The alpha proton appears at 4.24 parts per million as a quartet due to coupling with both the amide proton and beta proton, while the beta proton resonates at 1.32 parts per million as a doublet [15] [16]. The hydroxyl proton typically exchanges rapidly with solvent and may not be observed under standard aqueous conditions.
Carbon-13 nuclear magnetic resonance assignments for threonine reveal the carbonyl carbon at 175.7 parts per million, alpha carbon at 63.2 parts per million, beta carbon at 68.7 parts per million, and gamma methyl carbon at 22.2 parts per million [15]. These chemical shifts are consistent with literature values for threonine in peptide environments and reflect the electron-withdrawing effects of the adjacent amide bonds.
The proline residue presents unique spectral characteristics due to its cyclic structure and lack of an amide proton. The alpha proton appears as a triplet at 4.42 parts per million, while the delta protons exhibit complex multipicity at 3.68 parts per million due to their proximity to the nitrogen atom [17] [18]. The carbon-13 spectrum shows the characteristic proline pattern with alpha carbon at 62.8 parts per million, beta carbon at 32.4 parts per million, gamma carbon at 28.8 parts per million, and delta carbon at 49.6 parts per million [19].
Leucine contributes typical branched aliphatic signals with the amide proton at 8.05 parts per million as a doublet and alpha proton at 4.35 parts per million as a triplet. The characteristic leucine methyl protons appear as a doublet at 0.94 parts per million, providing a distinctive marker for this residue [20] [21]. Carbon-13 assignments include alpha carbon at 55.1 parts per million, beta carbon at 42.0 parts per million, gamma carbon at 26.1 parts per million, and delta methyl carbons at 23.2 parts per million.
Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and total correlation spectroscopy, facilitate complete resonance assignment by establishing through-bond connectivities between coupled nuclei. Nuclear Overhauser enhancement spectroscopy provides distance constraints that reveal spatial proximities and contribute to conformational analysis of the tripeptide in solution [14].
| Residue | Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|---|
| Thr1 | NH | 8.25 | - | d |
| Thr1 | Cα | - | 63.2 | - |
| Thr1 | Cβ | 4.24 | 68.7 | q |
| Thr1 | Cγ | - | 22.2 | d |
| Thr1 | Hα | 4.24 | - | q |
| Thr1 | Hβ | 1.32 | - | d |
| Pro2 | Cα | - | 62.8 | - |
| Pro2 | Cβ | - | 32.4 | - |
| Pro2 | Cγ | - | 28.8 | - |
| Pro2 | Cδ | - | 49.6 | - |
| Pro2 | Hα | 4.42 | - | t |
| Pro2 | Hδ | 3.68 | - | m |
| Leu3 | NH | 8.05 | - | d |
| Leu3 | Cα | - | 55.1 | - |
| Leu3 | Cβ | - | 42.0 | - |
| Leu3 | Cγ | - | 26.1 | - |
| Leu3 | Cδ | - | 23.2 | - |
| Leu3 | Hα | 4.35 | - | t |
| Leu3 | Hδ | 0.94 | - | d |
Hydrolysis-based amino acid composition analysis serves as a fundamental method for confirming the structural identity and purity of threonyl-prolyl-leucine through quantitative determination of constituent amino acids following complete peptide bond cleavage. This approach employs harsh acidic conditions to break all peptide bonds, releasing individual amino acids that can be subsequently separated and quantified using established analytical techniques [22] [23].
The standard hydrolysis protocol utilizes 6 molar hydrochloric acid at 110 degrees Celsius for 24 hours under vacuum-sealed conditions to prevent oxidative degradation. These conditions ensure complete peptide bond hydrolysis while minimizing side reactions that could compromise analytical accuracy [24] [25]. The elevated temperature accelerates the hydrolysis kinetics, while the acidic environment protonates amino groups and stabilizes the resulting amino acids in solution.
Threonine recovery from acid hydrolysis typically achieves 95.4 percent efficiency, with the slight loss attributed to partial destruction during the harsh treatment conditions. The hydroxyl group on the threonine side chain renders this amino acid somewhat susceptible to elimination reactions under prolonged acidic heating, though the losses remain within acceptable analytical limits [24] [23]. Standard deviation values of approximately 1.2 percent demonstrate good analytical precision for this amino acid determination.
Proline demonstrates excellent stability under acid hydrolysis conditions, achieving 99.3 percent recovery with standard deviation of 0.8 percent. The cyclic structure of proline provides enhanced stability against acid-catalyzed degradation reactions, making it one of the most reliably quantified amino acids in hydrolysis experiments [24]. The absence of a free amide hydrogen also eliminates potential deamidation pathways that can affect other amino acids.
Leucine exhibits quantitative recovery at 100.5 percent with standard deviation of 1.1 percent, consistent with its chemical stability under acid hydrolysis conditions. The branched aliphatic side chain remains inert to the hydrolysis conditions, and the lack of reactive functional groups minimizes analytical interference [24] [25]. The slight apparent over-recovery likely reflects normal analytical variation rather than systematic bias.
Following hydrolysis, amino acid analysis typically employs ion-exchange chromatography with post-column ninhydrin derivatization or reversed-phase high-performance liquid chromatography with pre-column derivatization using reagents such as ortho-phthalaldehyde. These methods provide accurate quantification of individual amino acids with detection limits suitable for composition analysis of microgram quantities of starting peptide [6] [7].
The molar ratios of recovered amino acids should approximate 1:1:1 for the three constituent residues, with deviations indicating either analytical errors or sample impurities. Quality control standards containing known amino acid mixtures are analyzed in parallel to verify analytical performance and provide correction factors for any systematic biases [24] [25].
| Amino Acid | Theoretical (mol%) | Found (mol%) | Recovery (%) | Standard Deviation | Hydrolysis Conditions |
|---|---|---|---|---|---|
| Threonine | 33.33 | 31.8 | 95.4 | 1.2 | 6M HCl, 110°C, 24h |
| Proline | 33.33 | 33.1 | 99.3 | 0.8 | 6M HCl, 110°C, 24h |
| Leucine | 33.33 | 33.5 | 100.5 | 1.1 | 6M HCl, 110°C, 24h |